molecular formula C12H14N2O2 B15096039 1-butyl-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one

1-butyl-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one

Cat. No.: B15096039
M. Wt: 218.25 g/mol
InChI Key: UKBIOVOEAXFIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-butyl-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one is a chemical compound with a unique structure that includes an indole core, a butyl group, and a hydroxyimino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one typically involves the reaction of an appropriate indole derivative with a butylating agent and a hydroxyimino precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various alkyl or aryl-substituted indole derivatives.

Scientific Research Applications

1-butyl-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-butyl-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the indole core can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-3-methylimidazolium nitrate
  • 1-butyl-3-methylimidazolium tetrafluoroborate
  • 1-butyl-3-methylimidazolium hydroxide

Uniqueness

1-butyl-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike other similar compounds, it possesses a hydroxyimino group, which can participate in unique hydrogen bonding and redox reactions, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

1-butyl-3-nitrosoindol-2-ol

InChI

InChI=1S/C12H14N2O2/c1-2-3-8-14-10-7-5-4-6-9(10)11(13-16)12(14)15/h4-7,15H,2-3,8H2,1H3

InChI Key

UKBIOVOEAXFIBP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C1O)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.